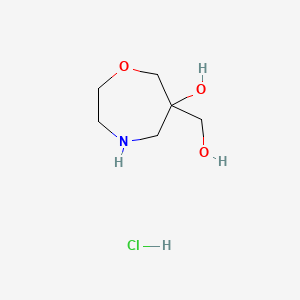
6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino alcohol with an epoxide, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars.
2,5-Bis(hydroxymethyl)furan: A significant biomass-derived platform chemical.
Uniqueness
6-(Hydroxymethyl)-1,4-oxazepan-6-olhydrochloride is unique due to its specific structure, which includes both an oxazepane ring and a hydroxymethyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its monoamine reuptake inhibitory activity , which positions it as a candidate for treating various psychoneurotic disorders, including depression and anxiety.
The compound's structural formula is represented as follows:
This indicates that it contains a hydroxymethyl group attached to a 1,4-oxazepane ring, which is crucial for its biological activity.
The primary mechanism by which 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride exerts its effects involves the inhibition of the reuptake of monoamines—specifically serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking the transporters responsible for the reuptake of these neurotransmitters, the compound enhances their availability in the synaptic cleft, thereby improving neurotransmission and potentially alleviating symptoms associated with mood disorders.
Therapeutic Applications
Research indicates that compounds with similar structures and activities are effective in treating:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Stress Urinary Incontinence
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 6-(Hydroxymethyl)-1,4-oxazepan-6-ol hydrochloride in various experimental models:
- Antidepressant Activity : In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. The results suggest that it may function similarly to established antidepressants by modulating monoamine levels.
- Anxiolytic Effects : Another study demonstrated that this compound exhibited anxiolytic properties comparable to benzodiazepines but with a different side effect profile, indicating its potential as a safer alternative for anxiety management.
- Urinary Incontinence : The involvement of serotonin and norepinephrine in urethral continence has been explored, showing that this compound could help improve symptoms related to stress urinary incontinence due to its monoamine reuptake inhibition.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Monoamine reuptake inhibition | Treatment of depression |
| Anxiolytic | Modulation of neurotransmitters | Management of anxiety disorders |
| Urinary Incontinence | Enhancement of neurotransmission | Treatment for stress urinary incontinence |
Properties
CAS No. |
2825005-21-6 |
|---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-6(9)3-7-1-2-10-5-6;/h7-9H,1-5H2;1H |
InChI Key |
HAWFQGAXULHYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















